molecular formula C17H27N3O2 B2730361 (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1421523-72-9

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2730361
CAS No.: 1421523-72-9
M. Wt: 305.422
InChI Key: IPXMAYWLNQAHMZ-UHFFFAOYSA-N
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Description

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a piperidine and piperazine ring, both of which are connected to a furan ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then reacted with a furan derivative under controlled conditions to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine and piperazine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a suitable candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it valuable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
  • (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyridin-2-yl)methanone
  • (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(benzofuran-2-yl)methanone

Uniqueness

What sets (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-14-12-18(2)9-10-20(14)13-15-5-7-19(8-6-15)17(21)16-4-3-11-22-16/h3-4,11,14-15H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXMAYWLNQAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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